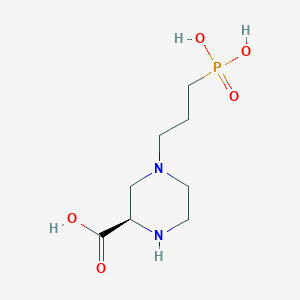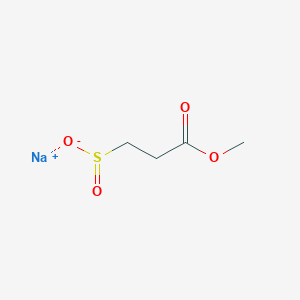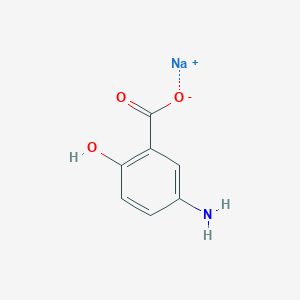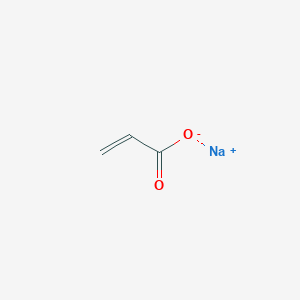
2-Formyl-4-methoxyphenylboronsäure
Übersicht
Beschreibung
2-Formyl-4-methoxyphenylboronic acid (2F4MPA) is an organic compound with a molecular formula of C7H7BO3. It is a member of the boronic acid family, which are compounds that are used in various scientific and industrial applications. 2F4MPA has been used in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese biologisch aktiver Moleküle
Diese Verbindung wird als Reaktant für die Herstellung biologisch aktiver Moleküle verwendet, wie z. B. Inhibitoren für bestimmte Enzyme oder Rezeptoren. Zum Beispiel kann sie bei der Synthese von Hydroxyphenylnaphtholen als Inhibitoren der 17ß-Hydroxysteroid-Dehydrogenase Typ 2 eingesetzt werden .
Organische Synthese: Kreuzkupplungsreaktionen
In der organischen Synthese wird 2-Formyl-4-methoxyphenylboronsäure in Kreuzkupplungsreaktionen eingesetzt, die grundlegend für die Herstellung komplexer Moleküle sind. Sie ist besonders nützlich in Suzuki-Miyaura-Kreuzkupplungsreaktionen .
Katalyse: Palladium-katalysierte Reaktionen
Die Verbindung dient als Reaktant in palladium-katalysierten Reaktionen, darunter die direkte Arylierung und stereoselektive Heck-artige Reaktionen. Diese Reaktionen sind wertvoll für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in komplexen organischen Molekülen .
Materialwissenschaften: Chemische Gasphasenabscheidung (CVD)
Sie findet Anwendung im CVD-Prozess zur Herstellung von Materialien wie Graphen, wo sie für die In-situ-Dotierung mit Elementen wie Phosphor oder Bor verwendet werden kann, um die elektronischen Eigenschaften des Graphens zu verändern .
Elektrochemie: Redox-Sonde für H2O2-Detektion
This compound kann als elektrochemische Redox-Sonde für den selektiven Nachweis von Wasserstoffperoxid (H2O2) in lebenden Zellen dienen, was wichtig ist, um zelluläre Prozesse und oxidativen Stress zu untersuchen .
Pharmazeutika: Arzneimittelentwicklung
Diese Verbindung ist an der Entwicklung neuer Arzneimittel beteiligt, indem sie als Baustein für Arzneimittelmoleküle dient. Ihre Boronsäuregruppe ist besonders nützlich für die Bindung an biologische Zielstrukturen .
Analytische Chemie: Chromatographie
In der analytischen Chemie können Derivate dieser Verbindung als Standards oder Reagenzien in chromatographischen Methoden verwendet werden, um chemische Spezies zu quantifizieren oder zu trennen .
Umweltwissenschaften: Sensorentwicklung
Die Boronsäuregruppe innerhalb dieser Verbindung kann zur Entwicklung von Sensoren für die Umweltüberwachung verwendet werden, insbesondere für den Nachweis von borhaltigen Verbindungen oder anderen Analyten .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 2-Formyl-4-methoxyphenylboronic acid are unsaturated bonds, specifically alkenes . The compound is used in the Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
2-Formyl-4-methoxyphenylboronic acid interacts with its targets through a process known as protodeboronation . This involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . The compound is also used in the preparation of biologically and pharmacologically active molecules .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway is known for its mild and functional group tolerant reaction conditions, making it a preferred method for carbon-carbon bond formation . The compound is also involved in the hydromethylation sequence, which was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The action of 2-Formyl-4-methoxyphenylboronic acid results in the formation of new carbon-carbon bonds . This is particularly valuable in the synthesis of complex organic molecules. For instance, the compound has been used in the synthesis of 1H-indole-6-carboxamide .
Action Environment
The action of 2-Formyl-4-methoxyphenylboronic acid can be influenced by environmental factors. For example, the Suzuki-Miyaura cross-coupling reactions are generally environmentally benign . The compound’s stability and reactivity can also be affected by the presence of other reagents and catalysts .
Biochemische Analyse
Biochemical Properties
They are often used in Suzuki-Miyaura coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Molecular Mechanism
Boronic acids are known to participate in Suzuki-Miyaura coupling reactions . In these reactions, boronic acids undergo transmetalation, a process where they are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is recommended to store this compound at room temperature .
Metabolic Pathways
Boronic acids are known to participate in Suzuki-Miyaura coupling reactions .
Eigenschaften
IUPAC Name |
(2-formyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSNGMFKYFBOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370255 | |
| Record name | 2-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139962-95-1 | |
| Record name | 2-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


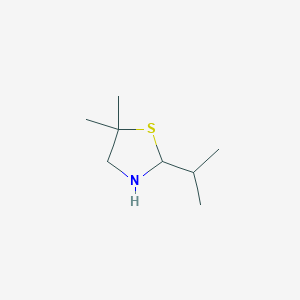

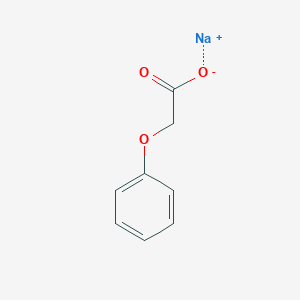
![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)
